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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B1312694

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indazole-3-Carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug
development. The data presented herein, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS), offers researchers and scientists the foundational
information required for the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1H-Indazole-3-Carbaldehyde.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (3)

Multiplicity

Coupling Constant .
Proton Assignment

ppm (J) Hz
14.17 Broad Singlet N-H
10.20 Singlet CHO
8.14 Doublet 8.5 Ar-H
7.70 Doublet 8.5 Ar-H
7.49 Doublet of Triplets 7.0,1.0 Ar-H
7.37 Doublet of Triplets 7.0,1.0 Ar-H
Solvent: DMSO-ds, Spectrometer Frequency: 300 MHz[1][2]
- 13 i
Chemical Shift (d) ppm Carbon Assignment
187.4 C=0 (Aldehyde)
143.4 Ar-C
141.1 Ar-C
127.3 Ar-C
123.8 Ar-C
120.7 Ar-C
120.2 Ar-C
111.2 Ar-C
Solvent: DMSO-ds, Spectrometer Frequency: 75 MHz[1][2]
Table 3: IR Spectroscopic Data
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Wavenumber (cm~—?) Vibrational Mode Assignment
3254, 3174 N-H Stretching

1671 C=0 Stretching (Aldehyde)

1458 Aromatic C=C Stretching

1331 C-N Stretching

1251 C-H Bending

1092 C-H in-plane Bending

792, 739 C-H out-of-plane Bending

Technique: Attenuated Total Reflectance (ATR)[1][2]

Table 4: Mass Spectrometry Data

m/z (calculated) m/z (found) lonization Mode Molecular Formula

145.0390 145.0402 ESI- [M-H]-

Technique: High-Resolution Mass Spectrometry (HRMS)[1][2]

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The
following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 300 MHz spectrometer.[1] The sample of 1H-
Indazole-3-Carbaldehyde was dissolved in deuterated dimethyl sulfoxide (DMSO-ds).
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectra were recorded using a spectrometer equipped with a universal Attenuated Total
Reflectance (ATR) sampling accessory.[1] The spectrum was obtained from a neat sample of
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the compound.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in
negative ion mode.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like 1H-Indazole-3-Carbaldehyde.

Spectroscopic Analysis Data Interpretation & Validation

NMR Spectroscopy (1H, 13C)

IR Spectroscopy

Purity Assessment

Synthesis & Purification Final Structure Validation

Synthesis of 1H-Indazole-3-Carbaldehyde Purification (e.g., Column Chromatography) Structure Elucidation

Mass Spectrometry (HRMS)

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1H-
Indazole-3-Carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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